4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
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Overview
Description
4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Applications
Pyrimidine derivatives have shown promising applications in the field of nonlinear optics (NLO), which is crucial for optoelectronic devices. A study by Hussain et al. (2020) investigated the NLO properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze their structural parameters, electronic properties, and NLO characteristics. The findings suggest that these compounds exhibit considerable NLO activity, potentially outperforming standard materials, which indicates their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
Antihypertensive and Anti-ulcer Activities
Rana et al. (2004, 2011) explored the biological activities associated with dihydropyrimidines/pyrimidines, focusing on their antihypertensive and anti-ulcer properties. The synthesis of various dihydropyrimidine derivatives revealed their potential as biologically active molecules with improved activity profiles and reduced toxicity. These findings underline the therapeutic potential of pyrimidine derivatives in managing hypertension and ulcerative conditions, showcasing their versatility in medicinal chemistry applications (Rana et al., 2004), (Rana et al., 2011).
Antiviral Activity
The research by Hocková et al. (2003) on acyclic nucleoside phosphonate analogues, including pyrimidine derivatives, highlighted their antiviral activity. These compounds demonstrated marked inhibition of retrovirus replication in cell culture, suggesting their potential as antiviral agents, especially against human immunodeficiency virus (HIV). The specific modifications in the pyrimidine structure contributed to their activity profile, indicating the importance of structural optimization in developing effective antiviral therapies (Hocková et al., 2003).
Antitumor Agents
Gangjee et al. (2000) reported on the synthesis of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, based on a pyrrolo[2,3-d]pyrimidine scaffold. This compound exhibited significant antitumor activity, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment. The research demonstrates how modifications to the pyrimidine core can lead to compounds with dual inhibitory action, offering a promising approach to cancer therapy (Gangjee et al., 2000).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
It is known that indole derivatives, which this compound may be related to, possess various biological activities and can affect a wide range of biochemical pathways .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a reaction that this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-4-6-12(9-11)14-13(15(20)21)10-17-16(18-14)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGEXARVVALPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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